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molecular formula TiCl4<br>Cl4Ti B148054 Titanium tetrachloride CAS No. 7550-45-0

Titanium tetrachloride

Cat. No. B148054
M. Wt: 189.7 g/mol
InChI Key: XJDNKRIXUMDJCW-UHFFFAOYSA-J
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Patent
US06218429B1

Procedure details

Titanium chloride (28 ml) was dropwise added to a dichloromethane (100 ml) solution containing 2,3-dihydrobenzofuran (10.0 g, 83.2 mmols) and dichloromethyl methyl ether (11.3 ml, 0.125 mmols), while cooling with ice. The mixture was stirred for 1 hour, while still cooling with ice, and then water was added thereto. Dichloromethane was removed under reduced pressure, and the residue was extracted with ethyl acetate. The extract was washed with a saturated saline solution, then dried with anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified through silica-gel chromatography (hexane/ethyl acetate=1/1) to obtain 11.4 g (yield: 92%) of the target compound. This was oily.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
ClCCl.[O:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][CH2:5]1.[CH3:13][O:14]C(Cl)Cl>[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-].O>[O:4]1[C:8]2[CH:9]=[CH:10][C:11]([CH:13]=[O:14])=[CH:12][C:7]=2[CH2:6][CH2:5]1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1CCC2=C1C=CC=C2
Name
Quantity
11.3 mL
Type
reactant
Smiles
COC(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
28 mL
Type
catalyst
Smiles
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
while still cooling with ice
CUSTOM
Type
CUSTOM
Details
Dichloromethane was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica-gel chromatography (hexane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 61555.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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